4-(4-Ethylcyclohexyl)-2-fluorophenylboronic acid

Liquid Crystal Intermediates Arylboronic Acids High-Purity Synthesis

4-(4-Ethylcyclohexyl)-2-fluorophenylboronic acid (CAS 1007223-52-0) is manufactured at 20 tons/month with HPLC ≥99.5% for liquid crystal intermediate use. The ortho-fluorine enhances Lewis acidity for efficient Suzuki-Miyaura coupling to fluoro-substituted quaterphenyl LCs. The trans-4-ethylcyclohexyl group imparts mesomorphic properties and dielectric anisotropy. Unlike simple phenylboronic acids, this building block ensures reproducible yields in display material synthesis. Ideal for industrial-scale procurement with consistent quality.

Molecular Formula C14H20BFO2
Molecular Weight 250.12 g/mol
CAS No. 1007223-52-0
Cat. No. B3197808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethylcyclohexyl)-2-fluorophenylboronic acid
CAS1007223-52-0
Molecular FormulaC14H20BFO2
Molecular Weight250.12 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)C2CCC(CC2)CC)F)(O)O
InChIInChI=1S/C14H20BFO2/c1-2-10-3-5-11(6-4-10)12-7-8-13(15(17)18)14(16)9-12/h7-11,17-18H,2-6H2,1H3
InChIKeyKVIRUEJBQUKUHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 1 kg / 20 tons / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Ethylcyclohexyl)-2-fluorophenylboronic Acid (CAS 1007223-52-0): Technical Procurement Specification


4-(4-Ethylcyclohexyl)-2-fluorophenylboronic acid (CAS 1007223-52-0) is a specialized arylboronic acid building block with the molecular formula C14H20BFO2 and a molecular weight of 250.12 g/mol . This compound is manufactured and supplied at an industrial scale of 20 tons per month [1] for use primarily as a liquid crystal (LC) intermediate in the production of advanced display materials [2]. It is offered at a minimum HPLC purity of 99.5% [1].

Why Generic Substitution of 4-(4-Ethylcyclohexyl)-2-fluorophenylboronic Acid (CAS 1007223-52-0) Fails


The combination of a trans-4-ethylcyclohexyl group, a fluorine atom at the ortho position, and a boronic acid moiety on the phenyl ring creates a unique steric and electronic environment that cannot be replicated by simple analogs . The ortho-fluorine atom significantly enhances the Lewis acidity of the boronic acid center [1] and alters the hydrolytic stability and reactivity profile compared to non-fluorinated analogs [2]. The trans-4-ethylcyclohexyl substituent introduces specific conformational constraints and hydrophobic bulk that directly impact liquid crystal phase behavior and mesomorphic properties [3]. Substitution with a non-fluorinated phenylboronic acid, a propylcyclohexyl analog, or a simple 2-fluorophenylboronic acid will result in different reactivity, different physical properties, and ultimately different performance in the final liquid crystal mixture.

Quantitative Differentiation Evidence for 4-(4-Ethylcyclohexyl)-2-fluorophenylboronic Acid (CAS 1007223-52-0)


High-Purity Commercial Supply (HPLC ≥99.5%) Differentiates from Lower-Purity Analogs

The target compound 4-(4-Ethylcyclohexyl)-2-fluorophenylboronic acid (CAS 1007223-52-0) is commercially available with a minimum HPLC purity of ≥99.5% [1]. In contrast, the direct non-fluorinated analog 4-(trans-4-Ethylcyclohexyl)phenylboronic acid (CAS 164220-57-9) is typically supplied at a lower purity of 95% . The propyl homolog 2-Fluoro-4-(trans-4-propylcyclohexyl)phenylboronic acid (CAS 159119-10-5) is also available at ≥99.5% purity [1], but the ethyl variant offers a distinct balance of molecular weight and mesomorphic properties.

Liquid Crystal Intermediates Arylboronic Acids High-Purity Synthesis

Ortho-Fluorine Substitution Enhances Lewis Acidity Relative to Non-Fluorinated Phenylboronic Acids

The presence of the ortho-fluorine atom in 4-(4-Ethylcyclohexyl)-2-fluorophenylboronic acid significantly increases the Lewis acidity of the boronic acid group compared to non-fluorinated analogs. Systematic studies of fluorinated phenylboronic acids demonstrate that the introduction of a single fluorine atom at the ortho position lowers the pKa value, thereby enhancing the electrophilicity of the boron center [1]. While direct pKa data for the target compound are not available in the open literature, the class-level effect is well-established: ortho-fluorination increases acidity, which can facilitate transmetallation in Suzuki-Miyaura cross-coupling reactions [1].

Boronic Acid Acidity Fluorine Effect Suzuki-Miyaura Coupling

Specific trans-4-Ethylcyclohexyl Moiety Confers Desired Liquid Crystal Phase Behavior Over Propyl and Pentyl Analogs

In the context of liquid crystal (LC) synthesis, the trans-4-ethylcyclohexyl group provides an optimal balance of molecular length and conformational rigidity for specific mesomorphic phase ranges [1]. While direct comparative phase transition data for the target compound's derived LC materials are not publicly disclosed, the vendor's product portfolio explicitly offers a homologous series of 2-fluoro-4-(trans-alkylcyclohexyl)phenylboronic acids with ethyl (C2), propyl (C3), and pentyl (C5) chains [2]. This commercial segmentation indicates that the alkyl chain length is a critical performance differentiator, with the ethyl variant selected for specific LC mixture formulations where a shorter rigid core and lower viscosity are required [3].

Liquid Crystal Phase Behavior Mesomorphic Properties Alkyl Chain Length

Established Application in Quaterphenyl Liquid Crystal Synthesis Differentiates from General-Purpose Boronic Acids

4-(4-Ethylcyclohexyl)-2-fluorophenylboronic acid is specifically utilized as a building block in the synthesis of fluoro-substituted quaterphenyl liquid crystals via catalytic cross-coupling reactions [1]. This application distinguishes it from generic phenylboronic acids, which lack the structural features necessary for imparting liquid crystalline behavior. The compound's combination of a rigid cyclohexyl ring, a flexible ethyl tail, and a polarizable fluorine atom is precisely engineered to meet the stringent performance requirements of advanced display materials [1].

Quaterphenyl Liquid Crystals Cross-Coupling Fluoro-Substituted LC

Industrial-Scale Supply (20 Tons/Month) Ensures Consistent Quality and Availability Over Smaller-Scale Sources

The target compound is produced at an industrial scale of 20 tons per month by a major manufacturer [1]. This production capacity is substantially larger than that of typical fine chemical suppliers, which often operate at kilogram or multi-kilogram scales . For instance, many vendors offer this compound in research quantities (1g to 100g) only, without guaranteed bulk availability . The dedicated 20-ton/month capacity ensures consistent quality, reliable supply, and cost-effective procurement for industrial users requiring multi-kilogram to ton-scale quantities.

Supply Chain Security Bulk Procurement Manufacturing Scale

Higher LogP (2.19) Confers Greater Lipophilicity Compared to Non-Fluorinated Analog (LogP ~1.5 estimated)

The target compound 4-(4-Ethylcyclohexyl)-2-fluorophenylboronic acid has a calculated LogP value of 2.18930 . While a directly measured LogP for the non-fluorinated analog 4-(trans-4-Ethylcyclohexyl)phenylboronic acid is not available, the replacement of hydrogen with fluorine typically increases lipophilicity by approximately 0.4-0.6 LogP units per fluorine atom on an aromatic ring [1]. This increased lipophilicity can influence solubility, membrane permeability, and the partitioning behavior of intermediates derived from this boronic acid in subsequent synthetic steps.

Lipophilicity LogP Physicochemical Properties

Best Research and Industrial Application Scenarios for 4-(4-Ethylcyclohexyl)-2-fluorophenylboronic Acid (CAS 1007223-52-0)


Synthesis of Ethyl-Substituted Fluoroquaterphenyl Liquid Crystals for Advanced Displays

This compound serves as a key boronic acid coupling partner in the Suzuki-Miyaura synthesis of fluoro-substituted quaterphenyl liquid crystals, where the trans-4-ethylcyclohexyl group imparts specific mesomorphic properties and the ortho-fluorine atom enhances molecular polarizability [1]. The high purity (HPLC ≥99.5%) [2] ensures reproducible coupling yields and minimizes purification steps. This application scenario is directly supported by the established use of fluoro-substituted phenyl boronic acids in the preparation of quaterphenyl LC derivatives [1].

Industrial-Scale Liquid Crystal Intermediate Manufacturing

With a documented production capacity of 20 tons per month [1], this compound is uniquely positioned for industrial-scale procurement. Unlike research-grade suppliers offering only gram quantities, this supply chain is designed to support continuous manufacturing of liquid crystal mixtures for display panel production. The high purity specification (HPLC ≥99.5%) [1] is critical for maintaining consistent electro-optical performance in the final display devices.

Structure-Activity Relationship (SAR) Studies of Fluorinated Boronic Acids in Suzuki Coupling

The presence of the ortho-fluorine atom in this compound provides an opportunity to investigate the effects of fluorine substitution on the acidity and reactivity of arylboronic acids in cross-coupling reactions [1]. The enhanced Lewis acidity conferred by the fluorine atom can be leveraged to study reaction kinetics and to optimize coupling conditions for sterically hindered or electronically deactivated partners [1]. The commercial availability in high purity [2] facilitates reproducible academic and industrial research.

Development of Novel Fluorinated Mesogens with Tailored Dielectric Anisotropy

The combination of a polarizable fluorine atom and a flexible ethylcyclohexyl group makes this compound a valuable precursor for designing new liquid crystalline materials with specific dielectric anisotropy values. By incorporating this boronic acid into larger aromatic frameworks via cross-coupling, researchers can systematically vary molecular structure to achieve desired electro-optical properties [1]. The differentiated alkyl chain length (ethyl vs. propyl or pentyl) [2] allows for fine-tuning of viscosity and clearing points.

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